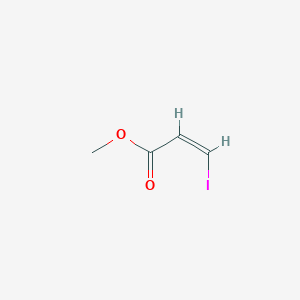

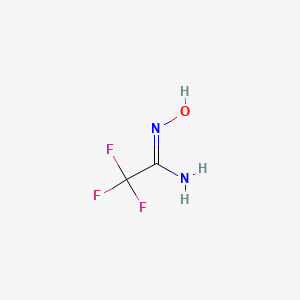

4-クロロ-5-ニトロベンゼン-1,2-ジアミン

概要

説明

4-Chloro-5-nitrobenzene-1,2-diamine is a compound that has not been directly studied in the provided papers. However, related compounds have been investigated, which can offer insights into the chemical behavior and properties that 4-Chloro-5-nitrobenzene-1,2-diamine might exhibit. For instance, the study of 4-nitrobenzene-1,2-diamine and its hydrohalide salts provides information on the hydrogen-bonded structures and the impact of protonation on the stability of such compounds . Additionally, the synthesis of related heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid suggests potential pathways for the synthesis of 4-Chloro-5-nitrobenzene-1,2-diamine derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 1,2-dichloro-4-nitrobenzene, involves chlorination reactions using chlorinating reagents like KClO3 and H2SO4 . This suggests that similar methods could potentially be applied to synthesize 4-Chloro-5-nitrobenzene-1,2-diamine, although the specific conditions and reagents would need to be optimized for the introduction of the amine groups.

Molecular Structure Analysis

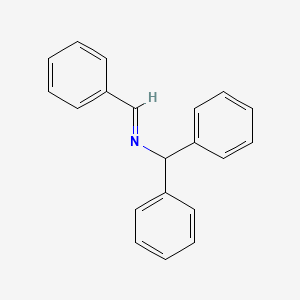

The molecular structure of compounds similar to 4-Chloro-5-nitrobenzene-1,2-diamine has been characterized using various spectroscopic techniques and X-ray crystallography . These studies reveal the importance of hydrogen bonding in determining the solid-state structure and the effects of substituents on the geometry of the benzene ring. For example, the presence of a nitro group can lead to planar or pyramidal geometries of the amine groups .

Chemical Reactions Analysis

The chemical reactivity of 4-Chloro-5-nitrobenzene-1,2-diamine can be inferred from studies on similar compounds. For instance, the presence of both amine and nitro groups can lead to a variety of chemical transformations, such as the formation of heterocyclic scaffolds when reacted with other reagents . The chloro and nitro substituents also suggest potential for further substitution reactions or reductions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Chloro-5-nitrobenzene-1,2-diamine are not directly reported, related compounds exhibit characteristics such as orientational disorder in the solid state and significant thermal motion . The presence of chlorine and nitro groups is likely to influence the compound's melting point, solubility, and density. Additionally, spectroscopic data from similar compounds can provide information on the electronic structure, such as HOMO-LUMO gaps and molecular electrostatic potential, which are indicative of chemical reactivity and stability .

科学的研究の応用

有機触媒

4-クロロ-5-ニトロベンゼン-1,2-ジアミン: は、二官能性、非共有結合型有機触媒の合成に使用されます。 これらの触媒は、1,2-ベンゼンジアミンH結合ドナーを含むキラルな(1R,2R)-シクロヘキサン-1,2-ジアミン骨格に基づいています 。 これらは、求核性および求電子性反応物の両方の同時活性化と配位を促進し、これは、アセチルアセトンからトランス-β-ニトロスチレンへのマイケル付加などの反応に不可欠です .

不斉合成

この化合物は、不斉合成におけるビルディングブロックとして機能します。これは、分子にキラル中心を作成するために使用でき、これはエナンチオマー的に純粋な物質を生成するための基本的なステップです。 これは、特に医薬品業界において重要であり、医薬品のキラリティは、その有効性と安全性に影響を与える可能性があります .

材料科学

材料科学では、4-クロロ-5-ニトロベンゼン-1,2-ジアミンは、特定の特性を持つ新規材料の合成に使用できます。 たとえば、これは、新しいセンサーまたはディスプレイ技術の開発に役立つ、特定の電子特性または光学特性を持つポリマーまたは小分子を作成するために使用できます .

化学合成

この化学物質は、より広範な化学合成プロセスにおいても不可欠です。 これは、ベンゼン環に特異的に配置されたニトロ基を必要とする染料、顔料、およびその他の化学物質の製造における中間体として機能できます .

分析化学

4-クロロ-5-ニトロベンゼン-1,2-ジアミン: は、分析化学で他の物質を検出または定量化する試薬として使用できる可能性があります。 さまざまな化合物との反応性は、比色分析や、他の化学物質をより検出可能にする誘導体化剤として活用できます .

環境科学

環境科学では、研究者は4-クロロ-5-ニトロベンゼン-1,2-ジアミンを使用して、同様の有機化合物の分解経路を研究する可能性があります。 このような化合物が環境でどのように分解されるかを理解することは、それらの長期的な影響を評価し、修復のための戦略を開発するのに役立ちます .

作用機序

Target of Action

It’s known that benzene derivatives often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of 4-Chloro-5-nitrobenzene-1,2-diamine is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence a variety of biochemical pathways due to their interaction with different enzymes and receptors .

Pharmacokinetics

It’s known that the compound has a high gi absorption . Its lipophilicity, as indicated by Log Po/w, ranges from -1.06 to 1.43 , suggesting that it may have variable distribution in the body.

Result of Action

Given its potential interaction with various enzymes and receptors, it’s likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-nitrobenzene-1,2-diamine. For instance, the compound is stored in a refrigerator, indicating that it may be sensitive to temperature . Additionally, its solubility varies depending on the calculation method, suggesting that it may behave differently in various biological environments .

Safety and Hazards

生化学分析

Biochemical Properties

4-Chloro-5-nitrobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the nitro group of the compound, which can undergo reduction to form reactive intermediates. Additionally, 4-Chloro-5-nitrobenzene-1,2-diamine can interact with proteins through its diamine groups, potentially leading to modifications in protein structure and function .

Cellular Effects

The effects of 4-Chloro-5-nitrobenzene-1,2-diamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 4-Chloro-5-nitrobenzene-1,2-diamine affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Chloro-5-nitrobenzene-1,2-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 4-Chloro-5-nitrobenzene-1,2-diamine can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5-nitrobenzene-1,2-diamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloro-5-nitrobenzene-1,2-diamine can degrade into various byproducts, some of which may have distinct biological activities. Long-term exposure to the compound in vitro and in vivo has been associated with cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-5-nitrobenzene-1,2-diamine vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing stress response pathways. At higher doses, 4-Chloro-5-nitrobenzene-1,2-diamine can become toxic, leading to adverse effects such as oxidative stress, tissue damage, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain dosage levels .

Metabolic Pathways

4-Chloro-5-nitrobenzene-1,2-diamine is involved in several metabolic pathways, primarily those related to its reduction and conjugation. Enzymes such as nitroreductases and glutathione S-transferases play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of 4-Chloro-5-nitrobenzene-1,2-diamine into more water-soluble forms, aiding in its excretion. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, 4-Chloro-5-nitrobenzene-1,2-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 4-Chloro-5-nitrobenzene-1,2-diamine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism .

特性

IUPAC Name |

4-chloro-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLMWFVXRZASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420652 | |

| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67073-39-6 | |

| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)